![molecular formula C8H4BrF B3175703 4-Fluorophenylethynyl bromide CAS No. 95895-33-3](/img/structure/B3175703.png)
4-Fluorophenylethynyl bromide
Overview
Description
Synthesis Analysis
4-FPEB is used in scientific experiments as a research tool to study the function of glutamate receptors. It is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5.Molecular Structure Analysis
The molecular weight of 4-FPEB is 213.03 g/mol. The linear formula is FC6H4CH2CH2Br .Physical And Chemical Properties Analysis
4-FPEB is a solid, white powder. It can be dissolved in polar solvents such as DMF, DMSO, or acetonitrile.Mechanism of Action
While the specific mechanism of action for 4-FPEB is not detailed in the search results, it is known that it acts as a selective, non-competitive antagonist of the metabotropic glutamate receptor 5.
Safety and Hazards
4-FPEB is highly reactive and should be handled with care. Detailed safety data sheets suggest that it may cause skin irritation, serious eye irritation, and respiratory irritation .
Relevant Papers Several papers were found during the search, but none specifically discussed 4-Fluorophenylethynyl bromide. The papers discussed related topics such as the synthesis of Bromochloropolyfluorobiphenyls and photochemical benzylic bromination .
properties
IUPAC Name |
1-(2-bromoethynyl)-4-fluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF/c9-6-5-7-1-3-8(10)4-2-7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTJRZDQIBGKIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CBr)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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